molecular formula C9H22Cl2N2 B2635846 1-(3-Methylbutyl)piperazine dihydrochloride CAS No. 34581-22-1

1-(3-Methylbutyl)piperazine dihydrochloride

Cat. No. B2635846
CAS RN: 34581-22-1
M. Wt: 229.19
InChI Key: RWZGACXHLZBUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylbutyl)piperazine dihydrochloride is a biochemical used for proteomics research . Its molecular formula is C9H20N2•2HCl and it has a molecular weight of 229.19 .


Molecular Structure Analysis

The molecular structure of 1-(3-Methylbutyl)piperazine dihydrochloride consists of a six-membered ring containing two opposing nitrogen atoms . The molecular formula is C9H20N2•2HCl .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(3-Methylbutyl)piperazine dihydrochloride are not available, piperazine derivatives are known to undergo a variety of reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Safety and Hazards

The safety data sheet for piperazine dihydrochloride indicates that it can cause skin irritation, allergic skin reaction, serious eye irritation, and allergy or asthma symptoms or breathing difficulties if inhaled. It is also harmful to aquatic life with long-lasting effects .

Future Directions

Piperazine is often found in drugs or bioactive molecules due to its different possible roles depending on the position in the molecule and on the therapeutic class. It also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule . Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs .

properties

IUPAC Name

1-(3-methylbutyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-9(2)3-6-11-7-4-10-5-8-11;;/h9-10H,3-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZGACXHLZBUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylbutyl)piperazine dihydrochloride

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